(R)-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride
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Overview
Description
®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a phenylsulfonyl group attached to the piperidine ring and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as acetates and acrylamides.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonylation reaction, where a phenylsulfonyl chloride reacts with the piperidine derivative under basic conditions.
Formation of Carboxamide Group: The carboxamide group is formed by reacting the intermediate compound with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production of ®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the desired product’s quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the phenylsulfonyl group may be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride has several applications in scientific research:
Chemistry: It serves as a valuable intermediate in organic synthesis, enabling the construction of complex molecules.
Biology: The compound is used in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of various chemicals and materials, contributing to advancements in industrial processes.
Mechanism of Action
The mechanism of action of ®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group and carboxamide group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine-2-carboxamide hydrochloride: A related compound with similar structural features but lacking the phenylsulfonyl group.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group attached to different core structures.
Uniqueness
®-N-(phenylsulfonyl)piperidine-2-carboxamide hydrochloride is unique due to the combination of the piperidine ring, phenylsulfonyl group, and carboxamide group. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(2R)-N-(benzenesulfonyl)piperidine-2-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S.ClH/c15-12(11-8-4-5-9-13-11)14-18(16,17)10-6-2-1-3-7-10;/h1-3,6-7,11,13H,4-5,8-9H2,(H,14,15);1H/t11-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYIYDGVLYLINY-RFVHGSKJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)C(=O)NS(=O)(=O)C2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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